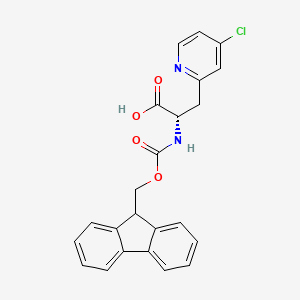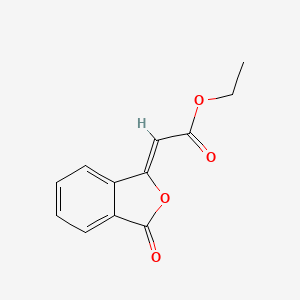
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide is a synthetic organic compound with a complex structure that includes a sulfinyl group, an oxazolidine ring, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfinyl Group: The 4-methylsulfinylphenyl group can be introduced through sulfoxidation of a methylthio group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Amide Bond Formation: The final step involves coupling the oxazolidine derivative with a carboxylic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide can be used as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block.
Biology
This compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the oxazolidine ring, which is a known pharmacophore in several bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The amide linkage and sulfinyl group are common features in many drug molecules, suggesting possible applications in drug design.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
作用機序
The mechanism of action of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis by targeting specific enzymes. The oxazolidine ring could interact with biological targets, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide: can be compared with other oxazolidine derivatives, such as linezolid, which is an antibiotic.
Sulfinylphenyl derivatives: Compounds like sulfinpyrazone, which is used as a uricosuric agent.
Uniqueness
What sets this compound apart is the combination of the oxazolidine ring and the sulfinyl group, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C13H16N2O4S |
|---|---|
分子量 |
296.34 g/mol |
IUPAC名 |
N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide |
InChI |
InChI=1S/C13H16N2O4S/c1-20(18)10-4-2-9(3-5-10)15-13(17)11(16)8-12-14-6-7-19-12/h2-5,12,14H,6-8H2,1H3,(H,15,17) |
InChIキー |
PNCCJVROULREIR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)



![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)



![(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate](/img/structure/B12096898.png)
